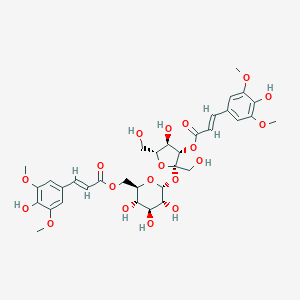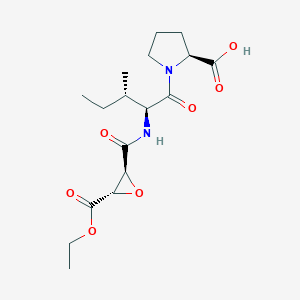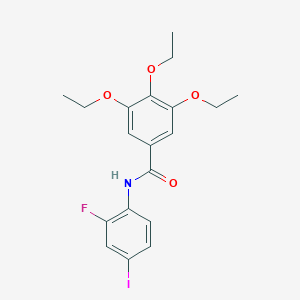
1-Trimethylsilyl-3-(dimethyl-n-pentylsilyl)propene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Trimethylsilyl-3-(dimethyl-n-pentylsilyl)propene, also known as TMDP, is a chemical compound that is widely used in scientific research. It is a highly reactive reagent that is commonly used in organic synthesis and is known for its ability to selectively protect aldehydes and ketones. In
Mechanism of Action
1-Trimethylsilyl-3-(dimethyl-n-pentylsilyl)propene is a highly reactive reagent due to the presence of multiple silicon atoms in its structure. It reacts with aldehydes and ketones to form silyl enol ethers, which are stable intermediates that can undergo a variety of reactions. The reaction proceeds through the formation of an intermediate carbocation, which is stabilized by the electron-withdrawing effect of the silicon atoms.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, it is known to be a relatively non-toxic reagent and is commonly used in organic synthesis without significant safety concerns.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-Trimethylsilyl-3-(dimethyl-n-pentylsilyl)propene is its high reactivity and selectivity, which allows for selective protection of aldehydes and ketones. It is also a relatively inexpensive reagent and is widely available. However, this compound is highly reactive and must be handled with care to avoid unwanted reactions. Additionally, the synthesis of this compound can be challenging and requires the use of hazardous reagents.
Future Directions
There are many potential future directions for research involving 1-Trimethylsilyl-3-(dimethyl-n-pentylsilyl)propene. One area of interest is the development of new synthetic methods for this compound that are more efficient and environmentally friendly. Additionally, there is potential for the use of this compound in the synthesis of complex natural products and pharmaceuticals. Further research is also needed to fully understand the mechanism of action of this compound and its potential applications in various fields of chemistry.
Conclusion:
In conclusion, this compound is a highly reactive reagent with a wide range of scientific research applications. Its ability to selectively protect aldehydes and ketones makes it a valuable tool in organic synthesis. While there are some limitations to its use, this compound has many advantages and potential future directions for research. Further investigation into the synthesis and applications of this compound will undoubtedly lead to new discoveries and advancements in the field of chemistry.
Synthesis Methods
The synthesis of 1-Trimethylsilyl-3-(dimethyl-n-pentylsilyl)propene involves the reaction of 1,3-pentadiene with trimethylsilyl chloride and dimethylchlorosilane in the presence of a strong base such as sodium hydride. The reaction proceeds through a series of intermediates, ultimately resulting in the formation of this compound. The purity of the final product can be improved through the use of column chromatography or recrystallization.
Scientific Research Applications
1-Trimethylsilyl-3-(dimethyl-n-pentylsilyl)propene has a wide range of scientific research applications, primarily in organic synthesis. It is commonly used as a protecting group for aldehydes and ketones, allowing for selective reactions to occur at other functional groups. This compound can also be used as a reagent for the preparation of silyl enol ethers, which are important intermediates in organic synthesis.
properties
CAS RN |
136935-50-7 |
|---|---|
Molecular Formula |
C15H14Cl2N2O2 |
Molecular Weight |
242.55 g/mol |
IUPAC Name |
dimethyl-pentyl-(3-trimethylsilylprop-2-enyl)silane |
InChI |
InChI=1S/C13H30Si2/c1-7-8-9-12-15(5,6)13-10-11-14(2,3)4/h10-11H,7-9,12-13H2,1-6H3 |
InChI Key |
JFWKESWHFDOMBT-UHFFFAOYSA-N |
SMILES |
CCCCC[Si](C)(C)CC=C[Si](C)(C)C |
Canonical SMILES |
CCCCC[Si](C)(C)CC=C[Si](C)(C)C |
synonyms |
1-Trimethylsilyl-3-(dimethyl-n-pentylsilyl)propene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3,5-dimethoxybenzamide](/img/structure/B236659.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]nicotinamide](/img/structure/B236660.png)
![N-(4-{[(2,4-dimethylphenoxy)acetyl]amino}-2-methylphenyl)-2-furamide](/img/structure/B236661.png)
![N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236669.png)

![N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]nicotinamide](/img/structure/B236680.png)




![2-methoxy-3-methyl-N-[4-(propanoylamino)phenyl]benzamide](/img/structure/B236702.png)

![N-{4-[(4-cyano-2-fluorobenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B236706.png)
![N-{4-[(4-ethylbenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B236707.png)